N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-27-15-8-6-13(7-9-15)22-16(19-20-21-22)11-18-17(24)10-12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRIUXGICAVCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction to Hydroxymethyl Intermediate
The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride:
Procedure :
- Dissolve 1-(4-methoxyphenyl)-1H-tetrazole-5-carbaldehyde (1.0 equiv) in methanol.
- Add NaBH₄ (2.0 equiv) at 0°C and stir for 2 hours.
- Acidify with dilute HCl, extract with dichloromethane, and evaporate to yield 5-(hydroxymethyl)-1-(4-methoxyphenyl)-1H-tetrazole.
Key Analytical Data :
- ¹H NMR (DMSO-d₆): δ 8.22 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃).
Conversion to Chloromethyl Derivative
The hydroxyl group is replaced with chlorine using thionyl chloride:
Procedure :
- Reflux 5-(hydroxymethyl)-1-(4-methoxyphenyl)-1H-tetrazole (1.0 equiv) in SOCl₂ (5.0 equiv) for 3 hours.
- Remove excess SOCl₂ under vacuum to obtain 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole.
Key Analytical Data :
- ¹H NMR (CDCl₃): δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 4.82 (s, 2H, CH₂Cl), 3.88 (s, 3H, OCH₃).
Amination to Methanamine Intermediate
The chloromethyl group is aminated via nucleophilic substitution:
Procedure :
- React 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole (1.0 equiv) with NH₄OH (28% aq., 5.0 equiv) in THF at 60°C for 12 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 5-(aminomethyl)-1-(4-methoxyphenyl)-1H-tetrazole.
Key Analytical Data :
- ¹H NMR (DMSO-d₆): δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂NH₂).
Synthesis of 2-(4-Nitrophenyl)acetyl Chloride
Preparation of 2-(4-Nitrophenyl)acetic Acid
4-Nitrophenylacetic acid is synthesized via nitration of phenylacetic acid:
Procedure :
- Add phenylacetic acid (1.0 equiv) to a mixture of HNO₃ (conc.) and H₂SO₄ (conc.) at 0°C.
- Stir for 4 hours, pour onto ice, and filter to obtain 2-(4-nitrophenyl)acetic acid.
Key Analytical Data :
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride:
Procedure :
- Reflux 2-(4-nitrophenyl)acetic acid (1.0 equiv) in SOCl₂ (5.0 equiv) for 2 hours.
- Distill off excess SOCl₂ to yield 2-(4-nitrophenyl)acetyl chloride.
Key Analytical Data :
- IR : 1795 cm⁻¹ (C=O stretch).
Coupling Reaction to Form the Acetamide
The final step couples the tetrazole-methanamine and acid chloride:
Procedure :
- Dissolve 5-(aminomethyl)-1-(4-methoxyphenyl)-1H-tetrazole (1.0 equiv) and 2-(4-nitrophenyl)acetyl chloride (1.1 equiv) in dry DCM.
- Add triethylamine (2.0 equiv) and stir at room temperature for 6 hours.
- Wash with water, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the target compound.
Key Analytical Data :
- ¹H NMR (DMSO-d₆): δ 8.70 (t, J = 5.6 Hz, 1H, NH), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.55 (d, J = 5.6 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.78 (s, 2H, CH₂CO).
- IR : 1665 cm⁻¹ (amide C=O).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cycloaddition
Microwave irradiation reduces reaction time for tetrazole formation:
Catalytic Amination
Using Pd/C or Raney Ni for reductive amination improves efficiency:
- Procedure : Hydrogenate 5-(chloromethyl)-tetrazole with NH₃ in methanol at 50 psi H₂.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance safety and yield for nitration and cycloaddition steps.
- Solvent Recovery : DMF and DCM are recycled via distillation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium azide, suitable catalysts.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Tetrazole vs. Thiadiazole Derivatives
- Thiadiazole-based analogs: Compounds like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide () replace the tetrazole ring with a 1,3,4-thiadiazole core. These analogs demonstrated potent anticonvulsant activity (100% protection in MES models), attributed to hydrophobic interactions from the benzothiazole domain and the electron-withdrawing nitrophenyl group .
- Tetrazole derivatives: The target compound’s tetrazole ring offers enhanced metabolic stability and hydrogen-bonding capacity compared to thiadiazoles.
Substituent Variations
- 4-Nitrophenyl vs. 4-Methoxyphenyl : The 4-nitrophenyl group in the acetamide moiety (as seen in and ) enhances electrophilicity, improving binding to microbial or cancer cell targets. Conversely, the 4-methoxyphenyl group on the tetrazole ring () increases lipophilicity and may enhance blood-brain barrier penetration for CNS applications .
- Combined substituents : The coexistence of both groups in the target compound may balance solubility and target affinity. For instance, N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide () combines methoxyphenyl and thiadiazole motifs, showing moderate antimicrobial activity .
Physicochemical Comparison
Anticonvulsant Activity
Thiadiazole derivatives () with nitrophenyl and benzothiazole groups showed 100% protection in maximal electroshock (MES) tests, outperforming phenytoin. The target compound’s tetrazole ring may offer similar efficacy with reduced neurotoxicity .
Antimicrobial Activity
1,3,4-Thiadiazole analogs () exhibited activity against E. coli and C. albicans. The nitrophenyl group’s electrophilicity likely disrupts microbial membranes, while the tetrazole’s hydrogen-bonding capability in the target compound could enhance binding .
Anticancer Potential
A meisoindigo derivative with a 4-methoxyphenyl acetamide group () demonstrated an IC50 of 5.3×10⁻¹⁵ M against breast cancer cells. The target compound’s nitrophenyl group may further enhance cytotoxicity through ROS generation .
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Tetrazole Derivative : The starting material, 4-methoxyphenylhydrazine, is reacted with sodium azide to form the tetrazole ring.
- Formation of Acetamide : The tetrazole derivative is then coupled with 2-(4-nitrophenyl)acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : The final product is purified through recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds containing the tetrazole moiety exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.2 | Apoptosis induction |
| MCF-7 | 7.8 | Cell cycle arrest |
| HeLa | 6.5 | Inhibition of proliferation |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a potential candidate for antibiotic development.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Tetrazole Ring : Essential for antitumor activity; modifications can enhance potency.
- Methoxy Group : Contributes to lipophilicity, improving cell membrane permeability.
- Nitrophenyl Group : Enhances biological activity through electronic effects.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
A mechanistic study using flow cytometry revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide?
The synthesis typically involves multi-step procedures. A common approach starts with the condensation of a nitrophenylhydrazine derivative with a tetrazole-containing intermediate under controlled pH and temperature. Subsequent acetylation with acetic anhydride or chloroacetyl chloride yields the final product. Key intermediates are characterized via thin-layer chromatography (TLC) to monitor reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the integration of aromatic protons from the methoxyphenyl and nitrophenyl groups. Infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern .
Q. How do structural features influence its chemical reactivity?
The tetrazole ring’s electron-withdrawing nature enhances electrophilic substitution at the methoxyphenyl group. The nitrophenyl moiety stabilizes charge transfer interactions, while the acetamide group participates in hydrogen bonding, affecting solubility and biological target interactions .
Q. What stability considerations are critical during storage?
The compound is sensitive to light and moisture due to the nitro group. Stability studies using high-performance liquid chromatography (HPLC) under varying pH (4–9) and temperatures (4–40°C) recommend storage in amber vials at −20°C with desiccants .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be systematically resolved?
Contradictions may arise from assay conditions (e.g., cell line specificity or bacterial strain variability). Reproducing results under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., apoptosis markers for anticancer activity) is essential. Purity verification via HPLC and structural analogs can isolate structure-activity relationships (SAR) .
Q. What strategies optimize reaction yields in multi-step syntheses?
Yield optimization involves catalyst screening (e.g., Zeolite Y-H for cyclization steps) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions). Temperature gradients (e.g., reflux at 150°C for 5 hours) and stoichiometric control of intermediates improve step efficiency. Kinetic studies using in-situ IR track byproduct formation .
Q. How can computational modeling elucidate the compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases. Molecular dynamics (MD) simulations (50–100 ns) assess stability in binding pockets. Density Functional Theory (DFT) calculates charge distribution to guide derivative design .
Q. What methodologies validate the compound’s pharmacokinetic properties in preclinical studies?
In vitro ADME assays include:
- Caco-2 cell monolayers for intestinal permeability.
- Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.
- Plasma protein binding via ultrafiltration. In vivo studies in rodent models use LC-MS/MS for bioavailability quantification .
Q. How are SAR studies designed to enhance biological potency?
Derivative libraries are synthesized by substituting the methoxyphenyl (e.g., halogenation) or nitrophenyl (e.g., methoxy-to-ethoxy) groups. Biological screening against panels of enzymes/cell lines identifies critical substituents. Free-Wilson or Hansch analysis quantifies substituent contributions to activity .
Q. What analytical approaches resolve synthetic byproducts or diastereomers?
Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Preparative TLC or column chromatography isolates diastereomers, while X-ray crystallography confirms absolute configuration. 2D NMR (COSY, NOESY) assigns stereochemical relationships .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays).
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters like temperature, solvent ratio, and catalyst loading .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via CRISPR knockouts or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
